2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]-6-nitrophenol
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Overview
Description
2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL is a complex organic compound that belongs to the class of fluorenyl-hydrazone derivatives.
Preparation Methods
The synthesis of 2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL typically involves the condensation of 9H-fluoren-9-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these synthetic routes with additional purification steps to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This interaction disrupts the enzyme’s function, leading to a decrease in melanin production . Additionally, the compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .
Comparison with Similar Compounds
2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL can be compared with other similar compounds, such as:
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS): This compound also exhibits fluorescent properties and is used in biological imaging.
(E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN): Similar to FIIS, FIIN is used in imaging applications and has potential biological activity.
The uniqueness of 2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H13N3O3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H13N3O3/c24-20-13(6-5-11-18(20)23(25)26)12-21-22-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,24H/b21-12+ |
InChI Key |
CNEZTGQSLMTCBY-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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